molecular formula C12H7BrClNO5 B4392046 2-chloro-4-nitrobenzyl 5-bromo-2-furoate

2-chloro-4-nitrobenzyl 5-bromo-2-furoate

Cat. No.: B4392046
M. Wt: 360.54 g/mol
InChI Key: QEQJQILABGXRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-nitrobenzyl 5-bromo-2-furoate is a specialized synthetic organic compound of significant interest in advanced chemical research and development. Its structure incorporates both furan and benzyl motifs, which are prevalent in the development of novel bioactive molecules. The 5-bromo-2-furoate moiety is a key functional group, as furan derivatives are widely recognized for their diverse biological activities and are frequently explored as core structures in medicinal chemistry . Research into benzofuran compounds, which share structural similarities, has demonstrated strong potential for anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, making them attractive scaffolds for drug discovery . The 2-chloro-4-nitrobenzyl group serves as a versatile synthetic intermediate. The nitro group is a strong electron-withdrawing functionality that can be readily reduced to an amine for further derivatization, while the benzyl bromide subunit (formed from the benzyl alcohol precursor) is a highly reactive handle in synthetic transformations, such as nucleophilic substitutions and the formation of esters and ethers . This combination of features makes this compound a valuable bifunctional building block for constructing more complex molecular architectures. Its primary research applications are in the synthesis of potential pharmaceutical candidates, particularly in the exploration of new furanone-based anti-infectives , and in materials science as a precursor for functional organic molecules. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)methyl 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClNO5/c13-11-4-3-10(20-11)12(16)19-6-7-1-2-8(15(17)18)5-9(7)14/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQJQILABGXRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)COC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share partial structural motifs with 2-chloro-4-nitrobenzyl 5-bromo-2-furoate, enabling comparisons of reactivity, stability, and applications:

Methyl 5-Bromo-2-Furoate (CAS: Not explicitly listed)

  • Structure : Lacks the substituted benzyl group but retains the brominated furan ester core.
  • Lower molecular weight (compared to the target compound) may enhance volatility, making it more suitable for gas-phase reactions.

Ethyl 5-Bromo-2-Chloro-4-Fluorobenzoate (CAS 351325-30-9)

  • Structure : Features a fluorinated benzoate ester instead of a nitrobenzyl-furan ester.
  • Key Differences :
    • The fluorine atom at the 4-position increases electronegativity but reduces steric bulk compared to the nitro group in the target compound .
    • The ethyl ester group may alter hydrolysis kinetics compared to the benzyl ester in the target compound.

2-Chloro-4-Nitrobenzyl Alcohol (CAS 52301-88-9)

  • Structure : Shares the 2-chloro-4-nitrobenzyl group but replaces the bromofuroate with a hydroxyl group.
  • Key Differences: The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing water solubility relative to the esterified target compound .

Structural and Functional Comparison Table

Compound Molecular Formula Key Substituents Potential Applications Stability Notes
This compound C₁₂H₈BrClNO₅ (inferred) 2-Cl, 4-NO₂ (benzyl); 5-Br (furan) Pharmaceuticals, agrochemicals High thermal stability due to nitro group
Methyl 5-bromo-2-furoate C₆H₅BrO₃ 5-Br (furan); methyl ester Intermediate in organic synthesis Moderate stability; prone to hydrolysis
Ethyl 5-bromo-2-chloro-4-fluorobenzoate C₉H₇BrClFO₂ 2-Cl, 4-F (benzene); ethyl ester Fluorinated drug candidates Enhanced electronegativity from F
2-Chloro-4-nitrobenzyl alcohol C₇H₅ClNO₃ 2-Cl, 4-NO₂ (benzyl); hydroxyl Precursor for ester synthesis Oxidizes readily; requires inert storage

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4-nitrobenzyl 5-bromo-2-furoate
Reactant of Route 2
Reactant of Route 2
2-chloro-4-nitrobenzyl 5-bromo-2-furoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.